molecular formula C9H9NO3 B8718339 8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Katalognummer: B8718339
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: UPEPOORKWSYULD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that belongs to the benzoxazepine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzene ring fused with an oxazepine ring, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a suitable carbonyl compound, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different substituents on the benzene or oxazepine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Hydroxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
  • 6-Hydroxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Uniqueness

8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

8-hydroxy-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C9H9NO3/c11-6-1-2-7-8(5-6)13-4-3-10-9(7)12/h1-2,5,11H,3-4H2,(H,10,12)

InChI-Schlüssel

UPEPOORKWSYULD-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C=CC(=C2)O)C(=O)N1

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 8-(methyloxy)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (Preparation 25) (7.98 g, 41.3 mmol) and hydrobromic acid (100 ml, 1842 mmol) was stirred and heated at 110° C. for 7 hours. Then the reaction mixture was evaporated and azeotroped twice with 150 ml of ethanol to give the title compound (8.66 g) light brown solid which was used without purification. MS (ES) C9H9NO3 requires 179; found 180 [M+H]+.
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.